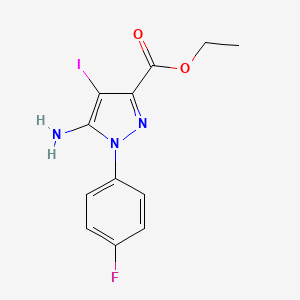
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and an ethyl ester group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of substituted hydrazines with β-keto esters, followed by halogenation and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex biaryl structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, amines, and biaryl compounds, which can be further utilized in various applications .
Applications De Recherche Scientifique
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The pyrazole ring serves as a core structure that interacts with various biological pathways, modulating their functions .
Comparaison Avec Des Composés Similaires
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carbonitrile
Comparison: Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. Compared to its analogs, this compound exhibits enhanced halogen bonding and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H11FIN3O2 |
|---|---|
Poids moléculaire |
375.14 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(4-fluorophenyl)-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11FIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3 |
Clé InChI |
GSURKNVEGQSVJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane](/img/structure/B12063713.png)
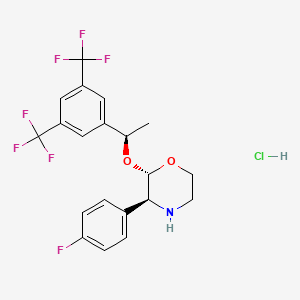
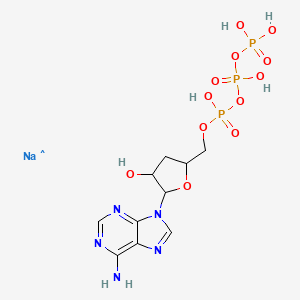







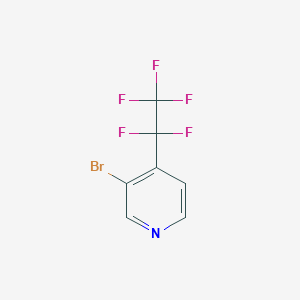
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)
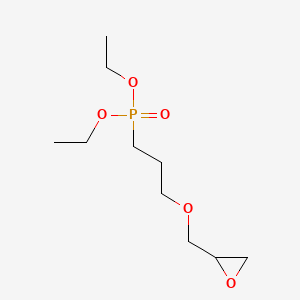
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
